molecular formula C15H14F3NO2S B5578780 N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B5578780
M. Wt: 329.3 g/mol
InChI Key: SLVHCDMUZNIWFS-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide family, which is notable for its extensive application in various chemical and pharmaceutical fields. The structural uniqueness of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide, particularly the presence of trifluoromethyl and dimethylphenyl groups attached to a benzenesulfonamide core, suggests a potential for diverse chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide derivatives involves the reaction of dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium. This process yields a series of sulfonamide derivatives through further reactions with various alkyl/aralkyl halides in a weak basic aprotic polar organic medium (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds is characterized by extensive intra- and intermolecular hydrogen bonding. This bonding involves the sulfonamide and carbamoyl groups, leading to the formation of dimeric units, chains, or even tetrameric units depending on the specific substituents on the phenyl ring (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes the ability to undergo substitution reactions, contributing to the synthesis of various derivatives with potential biological activity. These reactions are influenced by the steric hindrance and electronic effects of the substituents attached to the benzenesulfonamide nucleus (Rublova et al., 2017).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)19-22(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHCDMUZNIWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide

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